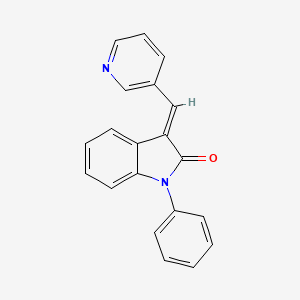
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a pyridine aldehyde. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various functionalized indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological effects. Researchers may study its interactions with biological targets, such as enzymes or receptors, to identify new drug candidates.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in various applications, from materials science to agrochemicals.
Mecanismo De Acción
The mechanism of action of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-bromoacetyl)indole: Used in the synthesis of various indole derivatives.
1-phenyl-2,3-dihydro-1H-indole: A related compound with different substituents.
Uniqueness
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a phenyl group and a pyridinylmethylidene group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H14N2O |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(13-15-7-6-12-21-14-15)17-10-4-5-11-19(17)22(20)16-8-2-1-3-9-16/h1-14H/b18-13+ |
Clave InChI |
UDORJKJXCLABJP-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN=CC=C4)/C2=O |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN=CC=C4)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B10804560.png)
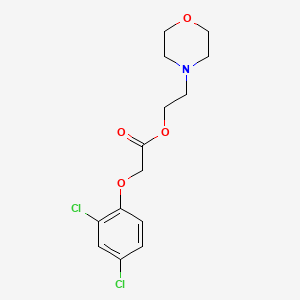
![N-[4-(dimethylamino)phenyl]-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B10804570.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B10804584.png)
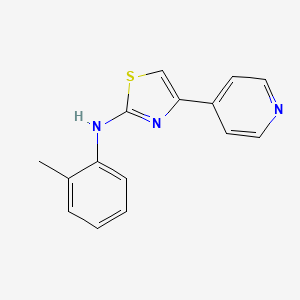
![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)

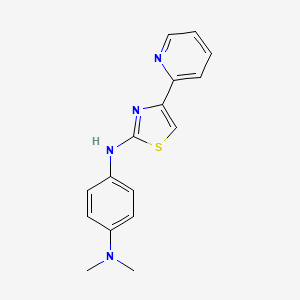
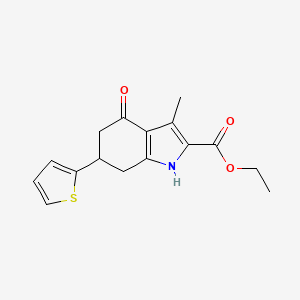
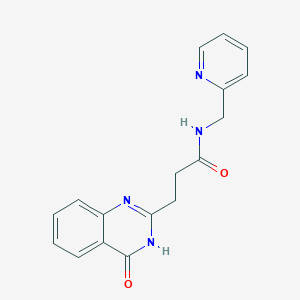
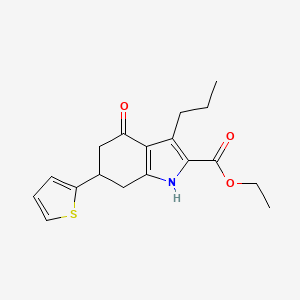
![4-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804626.png)
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10804632.png)
![4,4'-[(4-hydroxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B10804642.png)
